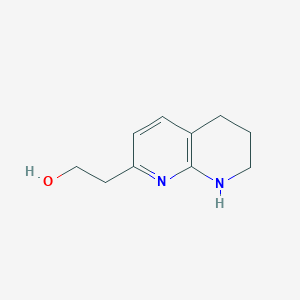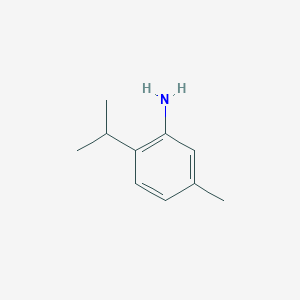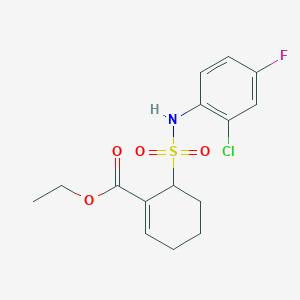
2-(4-Chloro-3-fluorophenyl)ethylamine
Vue d'ensemble
Description
2-(4-Chloro-3-fluorophenyl)ethylamine, also known as 4-Chloro-3-fluoroamphetamine (CFA), is a synthetic compound commonly used in research studies. It has the empirical formula C8H9ClFN .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-3-fluorophenyl)ethylamine consists of a chlorine atom and a fluorine atom attached to the phenyl ring, and an ethylamine group attached to the phenyl ring . The presence of these atoms and groups can lead to different conformations of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chloro-3-fluorophenyl)ethylamine include a molecular weight of 173.62 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Pyrimidine Derivatives
“2-(4-Chloro-3-fluorophenyl)ethylamine” can be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . Pyrimidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation of Palladacycles
This compound is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles . Palladacycles are used as catalysts in a variety of chemical reactions.
Spectroscopy Studies
A jet-cooled singly hydrated 2-(4-fluorophenyl)ethylamine (4-FPEA–H2O) cluster has been studied by ionization-loss stimulated Raman spectroscopy of the 4-FPEA photofragment and density functional calculations of the parent . This kind of study helps in understanding the structural features and properties of the compound.
Biological Potential of Indole Derivatives
The compound can be used in the synthesis of indole derivatives . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antiviral Activity
Indole derivatives, which can be synthesized using “2-(4-Chloro-3-fluorophenyl)ethylamine”, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anticancer Activity
Indole derivatives, which can be synthesized using “2-(4-Chloro-3-fluorophenyl)ethylamine”, have shown anticancer activity . For example, pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative activity against various cancer cell lines .
Safety and Hazards
The safety data sheet for similar compounds suggests that they are combustible liquids and cause severe skin burns and eye damage. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling these compounds .
Orientations Futures
The future directions for 2-(4-Chloro-3-fluorophenyl)ethylamine could involve exploring its various properties and applications, as well as its potential implications in various fields of research and industry. Further studies could also investigate the effects of fluorination at different positions on the phenyl ring .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to a broad spectrum of biological activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-(4-chloro-3-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYBQWUBDRIKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298452 | |
| Record name | 4-Chloro-3-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)ethylamine | |
CAS RN |
243853-08-9 | |
| Record name | 4-Chloro-3-fluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243853-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


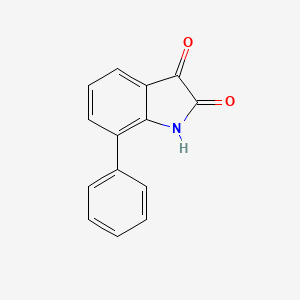
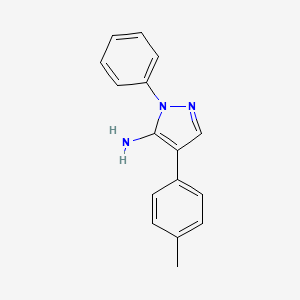
![4-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3118844.png)
![Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B3118847.png)

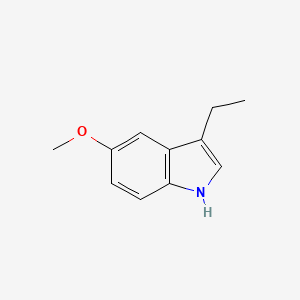


![1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3118880.png)
